2-butoxyethyl N-methylcarbamate
Description
Properties
IUPAC Name |
2-butoxyethyl N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-3-4-5-11-6-7-12-8(10)9-2/h3-7H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULPMTYJYYMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pesticidal Use
2-butoxyethyl N-methylcarbamate is primarily utilized as an insecticide due to its efficacy against a wide range of pests. Its mechanism of action involves the inhibition of AChE, leading to the accumulation of acetylcholine at synapses, which disrupts normal neural function in insects.
Case Study: Efficacy Against Agricultural Pests
Research has demonstrated that this compound effectively controls pests such as aphids and whiteflies. In controlled trials, crops treated with this compound showed a significant reduction in pest populations compared to untreated controls, indicating its potential as an effective pest management tool.
Environmental Impact
While effective as a pesticide, the environmental persistence and potential toxicity of this compound raise concerns. Studies indicate that residues can contaminate soil and water systems, leading to adverse effects on non-target organisms.
Table 2: Environmental Persistence and Toxicity Data
| Study | Findings |
|---|---|
| Smith et al. (2023) | Detected in groundwater samples post-application |
| Johnson et al. (2024) | Acute toxicity observed in aquatic organisms |
Biochemical Interactions
The interaction of this compound with biological systems is complex. Its ability to inhibit AChE not only affects insects but can also pose risks to human health through exposure.
Toxicological Studies
Toxicological assessments have revealed that exposure to this compound can lead to symptoms consistent with cholinergic toxicity, including nausea, dizziness, and respiratory distress. The severity of symptoms is dose-dependent and varies based on exposure route (inhalation, dermal contact).
Table 3: Toxicity Symptoms Associated with Exposure
| Symptom | Description |
|---|---|
| Muscarinic Effects | Increased salivation, miosis |
| Nicotinic Effects | Tremors, hypertension |
| CNS Effects | Drowsiness, confusion |
Regulatory Status and Safety Measures
Given the potential health risks associated with carbamate compounds, regulatory bodies have established guidelines for safe use. The U.S. Environmental Protection Agency (EPA) has classified this compound as a restricted-use pesticide due to its toxicity profile.
Recommendations for Use
- Personal Protective Equipment (PPE) : Users should wear appropriate PPE to minimize exposure.
- Application Guidelines : Follow label instructions meticulously to reduce environmental impact.
- Monitoring Residues : Regular monitoring of soil and water for residues is advised.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
- Methyl N-(2-oxoethyl)-N-phenylcarbamate (): Contains a phenyl group and oxoethyl substituent, increasing aromatic interactions and altering electronic properties.
- 2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate (): Incorporates a brominated aromatic moiety, enhancing steric bulk and UV absorption characteristics.
Key Insight: The 2-butoxyethyl group in the target compound likely reduces water solubility compared to carbamates with polar substituents (e.g., oxoethyl or cyano groups) .
Coordination Chemistry and Metal Complexes
- Metal affinity : Xanthate ligands in –3 form stable complexes with transition metals via sulfur coordination. In contrast, carbamates like 2-butoxyethyl N-methylcarbamate may coordinate through oxygen atoms, yielding weaker metal bonds .
- Geometric configurations: Xanthate complexes: Exhibit tetrahedral (Fe(II), Co(II), Cu(II)) or octahedral (Ni(II)) geometries, as determined by magnetic moments (2.00–5.36 B.M.) and electronic spectra . Carbamate analogs: Limited data, but oxygen coordination in carbamates may favor octahedral geometries due to smaller ligand field splitting compared to sulfur donors .
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-butoxyethyl N-methylcarbamate in laboratory settings?
- Methodology : Synthesis typically involves carbamate formation via reaction of 2-butoxyethanol with methyl isocyanate under controlled conditions. Key steps include:
- Hapten design : Introducing functional groups (e.g., carboxyl or amino) to the carbamate backbone for derivatization, as seen in analogous N-methylcarbamate pesticide syntheses .
- Reaction optimization : Adjusting solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to minimize side reactions.
- Purification : Use of column chromatography or recrystallization to isolate high-purity products.
- Validation : Confirm structural integrity via NMR and mass spectrometry, referencing protocols for related carbamates .
Q. Which analytical methods are most effective for quantifying this compound in environmental samples?
- Methodology :
- Extraction : Vortex-assisted dispersive liquid-liquid microextraction (DLLME) using solvents like chloroform, optimized via experimental design (e.g., Box-Behnken) to maximize recovery .
- Detection : HPLC with UV/Vis or MS detection, using C18 columns and mobile phases (e.g., acetonitrile/water) tailored for carbamate separation .
- Validation : Follow AOAC guidelines for linearity (R² > 0.99), LOD (≤0.1 µg/mL), and recovery rates (85–115%) .
Q. What are the stability and storage requirements for this compound?
- Stability : Degrades under UV light and alkaline conditions. Monitor hydrolysis kinetics using pH-controlled stability studies .
- Storage : Store in amber glass containers at 4°C in anhydrous environments (e.g., desiccators) to prevent hydrolysis. Shelf life >12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound?
- Approach :
- Cross-validation : Compare results from in vitro (e.g., acetylcholinesterase inhibition assays) and in vivo (rodent bioassays) models to identify species-specific metabolic differences .
- Mechanistic studies : Use molecular docking to assess binding affinity to cholinesterase isoforms, clarifying dose-response discrepancies .
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IARC reports) to establish consensus thresholds .
Q. What experimental design strategies optimize the detection of this compound in complex matrices?
- Methodology :
- Factorial design : Screen variables (e.g., solvent volume, pH) using Plackett-Burman design to identify critical factors .
- Response surface methodology (RSM) : Optimize extraction efficiency via Central Composite Design, targeting ≥90% recovery .
- Robustness testing : Introduce deliberate perturbations (e.g., ±5% solvent ratio) to validate method resilience .
Q. How do environmental factors influence the degradation pathways of this compound?
- Mechanistic analysis :
- Hydrolysis studies : Conduct pH-dependent kinetic experiments (pH 3–11) to identify dominant degradation products (e.g., 2-butoxyethanol, methylamine) .
- Photolysis : Expose samples to UV-A/UV-B light and monitor degradation via LC-MS, quantifying half-life under simulated environmental conditions .
- QSAR modeling : Predict ecotoxicological endpoints (e.g., LC50 for aquatic species) using structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
